3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a thiazole derivative to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,5-Dimethyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-piperazine
- 4-[(3,5-Dimethyl-1-piperidinyl)methyl]-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine stands out due to its unique combination of pyrazole and thiazole rings. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-9(10)7(2)13(12-6)4-8-3-11-5-14-8/h3,5H,4,10H2,1-2H3 |
InChI Key |
GOJXGSUVYJKQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CN=CS2)C)N |
Origin of Product |
United States |
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